molecular formula C27H35N5O B11360266 N-{2-[(4-benzylpiperazin-1-yl)methyl]-1-methyl-1H-benzimidazol-5-yl}cyclohexanecarboxamide

N-{2-[(4-benzylpiperazin-1-yl)methyl]-1-methyl-1H-benzimidazol-5-yl}cyclohexanecarboxamide

Cat. No.: B11360266
M. Wt: 445.6 g/mol
InChI Key: DQCSZWYEORPCIM-UHFFFAOYSA-N
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Description

N-{2-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-YL}CYCLOHEXANECARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzylpiperazine moiety, a benzodiazole ring, and a cyclohexanecarboxamide group

Preparation Methods

The synthesis of N-{2-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-YL}CYCLOHEXANECARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reductive amination of a benzodiazole derivative with a benzylpiperazine precursor. The reaction conditions often include the use of reducing agents such as sodium cyanoborohydride in methanol . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

N-{2-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-YL}CYCLOHEXANECARBOXAMIDE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-{2-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-YL}CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. Additionally, the benzodiazole ring can form hydrogen bonds and hydrophobic interactions with enzyme active sites, stabilizing the enzyme-inhibitor complex .

Comparison with Similar Compounds

N-{2-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-YL}CYCLOHEXANECARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of N-{2-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-YL}CYCLOHEXANECARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C27H35N5O

Molecular Weight

445.6 g/mol

IUPAC Name

N-[2-[(4-benzylpiperazin-1-yl)methyl]-1-methylbenzimidazol-5-yl]cyclohexanecarboxamide

InChI

InChI=1S/C27H35N5O/c1-30-25-13-12-23(28-27(33)22-10-6-3-7-11-22)18-24(25)29-26(30)20-32-16-14-31(15-17-32)19-21-8-4-2-5-9-21/h2,4-5,8-9,12-13,18,22H,3,6-7,10-11,14-17,19-20H2,1H3,(H,28,33)

InChI Key

DQCSZWYEORPCIM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3CCCCC3)N=C1CN4CCN(CC4)CC5=CC=CC=C5

Origin of Product

United States

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